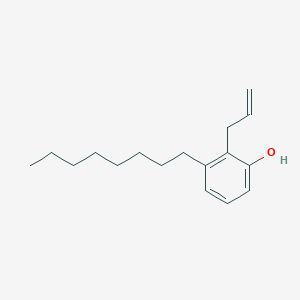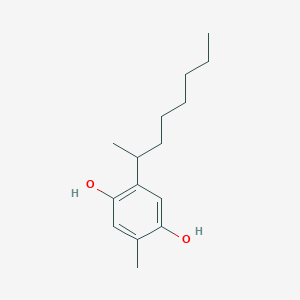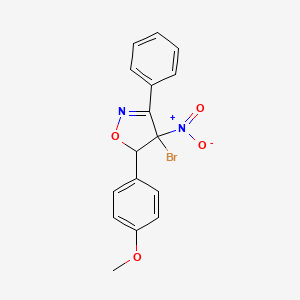![molecular formula C9H20N2 B14313783 N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine CAS No. 112756-61-3](/img/structure/B14313783.png)
N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a tertiary amine, meaning it has three organic substituents attached to the nitrogen atom. The structure of this compound includes a methyl group, a propan-1-amine backbone, and an (E)-(3-methylbutan-2-ylidene)amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine can be achieved through several methods. One common approach involves the reaction of a halogenoalkane with a concentrated solution of ammonia in ethanol. This reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas . Another method involves the reduction of nitriles using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with a dilute acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反应分析
Types of Reactions
N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
科学研究应用
N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can serve as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
相似化合物的比较
Similar Compounds
N-Methyl-1-propanamine: A simpler amine with a similar backbone but lacking the (E)-(3-methylbutan-2-ylidene)amino group.
N,N-Dimethylethanamine: Another tertiary amine with different substituents on the nitrogen atom.
Uniqueness
N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
112756-61-3 |
|---|---|
分子式 |
C9H20N2 |
分子量 |
156.27 g/mol |
IUPAC 名称 |
N-methyl-3-(3-methylbutan-2-ylideneamino)propan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-8(2)9(3)11-7-5-6-10-4/h8,10H,5-7H2,1-4H3 |
InChI 键 |
XKPDPLPWXRXGEN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=NCCCNC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


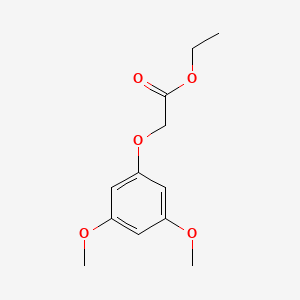
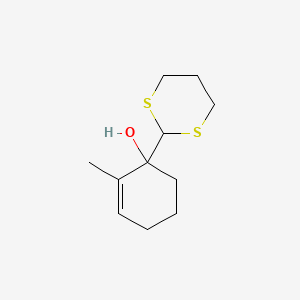
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)

![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
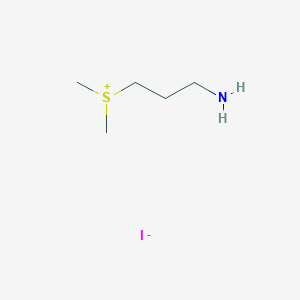

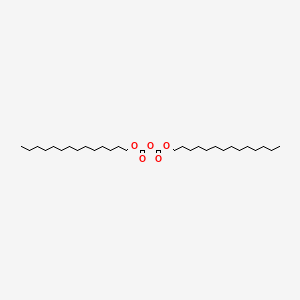
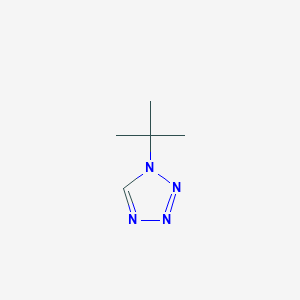
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)
